molecular formula C9H19NO2 B1671733 Imagabalin CAS No. 610300-07-7

Imagabalin

カタログ番号: B1671733
CAS番号: 610300-07-7
分子量: 173.25 g/mol
InChIキー: JXEHXYFSIOYTAH-SFYZADRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イマガバリンは、ファイザー社によって開発された、抗不安薬、鎮痛薬、催眠薬、抗けいれん薬としての可能性を秘めた化合物です . 汎発性不安障害の治療のために第III相臨床試験に到達しましたが、最終的には開発が中止されました .

合成方法

イマガバリンは、Vibrio fluvialisのアミノ転移酵素変異体を使用して、®-エチル5-メチル-3-オキソオクタン酸のトランスアミノ化によって合成することができます . このプロセスには、アミン供与体としてS-MBAを使用することが含まれます . 反応条件には、アセトニトリル中の1%トリエチルアミン(リン酸でpH3に調整)の勾配溶媒系が含まれます . イマガバリンの工業生産方法は、調査薬としてのステータスのため、広く文書化されていません。

化学反応解析

イマガバリンは、合成における重要なステップであるトランスアミノ化を含む、さまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、S-MBAとVibrio fluvialisのアミノ転移酵素が含まれます . これらの反応から生成される主な生成物は、(3S,5R)-エチル3-アミノ-5-メチルオクタン酸です . 酸化、還元、置換などの他の種類の反応は、イマガバリンでは広く研究されていません。

科学的研究用途

イマガバリンは、主に汎発性不安障害の治療における潜在的な治療用途について調査されてきました . イマガバリンは、電位依存性カルシウムチャネルのα2δサブユニットに対するリガンドとして作用し、その抗不安作用、鎮痛作用、催眠作用、抗けいれん作用に寄与すると考えられています . さらに、イマガバリンは、製薬研究において貴重なキラルアミンとアミノ酸の合成における潜在的な用途について研究されています .

科学的研究の応用

Chemical Properties and Mechanism of Action

Imagabalin is structurally related to other gabapentinoids such as gabapentin and pregabalin. It primarily acts by binding to the α2δ subunit of voltage-gated calcium channels, which plays a crucial role in neurotransmitter release and modulation of neuronal excitability . This mechanism underpins its proposed therapeutic effects, particularly in the context of anxiety disorders.

Chemical Research

This compound has been utilized as a model compound to study ligand interactions with voltage-dependent calcium channels. Its unique selectivity for the α2δ1 subunit over α2δ2 provides a valuable framework for understanding similar compounds and their interactions within biological systems.

Biological Research

Research has focused on the anxiolytic (anxiety-reducing) and analgesic (pain-relieving) properties of this compound. Although clinical trials were halted, studies have indicated its potential efficacy in modulating neurotransmitter release, particularly glutamate, which is implicated in anxiety and pain pathways .

Medical Research

This compound was initially developed for the treatment of generalized anxiety disorder. Phase III clinical trials were conducted but were ultimately discontinued due to insufficient evidence demonstrating superiority over existing treatments . However, the insights gained from these trials have contributed to a better understanding of drug efficacy and patient responses in anxiety management.

Case Studies and Research Findings

Study Focus Findings
Phase III Trials Generalized Anxiety DisorderDiscontinued due to lack of superiority over existing therapies; no safety concerns reported .
Protein Engineering Synthesis OptimizationEnhanced activity of Vibrio fluvialis aminotransferase led to improved synthesis efficiency of key intermediates for this compound production .
NMR Spectroscopy Analysis Reaction MechanismProvided insights into the synthesis pathways of this compound, revealing dimer anhydride intermediates that could enhance production methods .

Industrial Applications

The scalable synthesis process of this compound makes it a candidate for industrial applications in drug development. Its ability to serve as a model compound for studying ligand-receptor interactions can facilitate the design of new therapeutic agents targeting similar pathways.

Comparative Analysis with Other Gabapentinoids

This compound is often compared with other gabapentinoids due to its similar mechanism of action. Below is a comparison table highlighting key differences:

Compound Indications Selectivity Development Status
GabapentinNeuropathic pain, epilepsyLower selectivity for α2δ subunitsApproved
PregabalinNeuropathic pain, epilepsy, generalized anxiety disorderHigher selectivity than gabapentinApproved
This compoundGeneralized anxiety disorder (proposed)Unique selectivity for α2δ1 subunitDiscontinued

生物活性

Imagabalin, also known as PD 0332334, is a small molecule drug developed primarily by Pfizer Inc. It acts as a blocker of the voltage-gated calcium channel alpha2/delta subunit 1 (CACNA2D1), targeting therapeutic areas such as generalized anxiety disorder (GAD) and renal insufficiency. Although it has shown promise in clinical trials, the development of this compound has faced challenges, leading to its discontinuation in Phase 3 trials for GAD.

This compound's primary mechanism involves inhibiting the CACNA2D1 subunit of voltage-gated calcium channels. This inhibition reduces calcium influx into neurons, which is crucial for neurotransmitter release, particularly glutamate. By modulating glutamate signaling, this compound may help alleviate symptoms associated with anxiety disorders.

MechanismDescription
TargetCACNA2D1 (Voltage-gated calcium channel alpha2/delta subunit 1)
ActionBlockade of calcium influx
EffectReduction in neurotransmitter release (e.g., glutamate)

Biological Activity and Pharmacodynamics

The biological activity of this compound has been investigated through various studies, particularly focusing on its effects on neurotransmission and potential therapeutic benefits.

Case Studies and Research Findings

  • Synthesis and Characterization :
    Research has highlighted the synthesis of key intermediates for this compound using engineered enzymes from Vibrio fluvialis. A study reported a 60-fold increase in reaction velocity for transamination processes essential for this compound synthesis, demonstrating significant advancements in its production methods .
  • Clinical Trials :
    This compound underwent several clinical trials aimed at evaluating its efficacy and safety in treating GAD. A notable Phase 3 trial was terminated due to insufficient efficacy data, although earlier Phase 1 studies indicated favorable pharmacokinetics and tolerability .
  • Abuse Potential :
    Comparisons with other gabapentinoids like pregabalin revealed that this compound has a lower potential for abuse. A study involving recreational polydrug users indicated that therapeutic doses of this compound did not significantly differ from placebo in terms of drug liking scores, suggesting a favorable safety profile .

Table 2: Summary of Clinical Trials

Trial PhaseIndicationStatusKey Findings
Phase 1Generalized Anxiety DisorderCompletedFavorable pharmacokinetics; well-tolerated
Phase 3Generalized Anxiety DisorderTerminatedInsufficient efficacy data
Phase 1Renal InsufficiencyCompletedSafety and tolerability established

特性

IUPAC Name

(3S,5R)-3-amino-5-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEHXYFSIOYTAH-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976534
Record name Imagabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610300-07-7
Record name (3S,5R)-3-Amino-5-methyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610300-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imagabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610300077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imagabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imagabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDG6931B7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Imagabalin
Reactant of Route 2
Imagabalin
Reactant of Route 3
Imagabalin
Reactant of Route 4
Imagabalin
Reactant of Route 5
Imagabalin
Reactant of Route 6
Reactant of Route 6
Imagabalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。